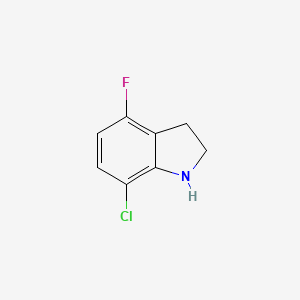

7-Chloro-4-fluoroindoline

Beschreibung

Significance of the Indoline (B122111) Core in Contemporary Organic Synthesis and Medicinal Chemistry

The indole (B1671886) nucleus, and by extension its reduced form, indoline, is a privileged scaffold in both organic synthesis and medicinal chemistry. irjmets.comsemanticscholar.orgresearchgate.net This bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. irjmets.comresearchgate.netnih.gov Its prevalence stems from its versatile reactivity and its ability to serve as a mimic for biological structures, allowing it to interact with a wide range of proteins and enzymes. nih.gov

In organic synthesis, the electron-rich nature of the indole ring system makes it amenable to a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. irjmets.comnumberanalytics.com This reactivity has spurred the development of numerous synthetic methods aimed at constructing and functionalizing the indole core, enabling the creation of complex molecular architectures. researchgate.netijpsjournal.com

From a medicinal chemistry perspective, the indole moiety is a key component in a multitude of therapeutic agents. semanticscholar.org Notable examples include the anti-cancer drugs vincristine (B1662923) and vinblastine, the neurotransmitter serotonin, and the essential amino acid tryptophan. irjmets.comnih.gov The ability of the indoline structure to be readily modified allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery.

Strategic Role of Halogenation (Chloro and Fluoro Substituents) in Modulating Molecular Properties and Reactivity

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful and widely used strategy in medicinal chemistry and materials science. numberanalytics.comacs.orgplos.org The incorporation of halogens such as chlorine and fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. plos.orgresearchgate.netnih.gov

The strategic placement of chlorine and fluorine atoms on the indoline scaffold exemplifies this principle. Fluorine, being the most electronegative element, can significantly impact a molecule's electronic properties and can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net Chlorine, while also electronegative, can participate in halogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding. researchgate.net

The introduction of these halogens can also influence the reactivity of the indoline ring system, directing further chemical modifications to specific positions. numberanalytics.com This controlled functionalization is essential for building molecular complexity and for the targeted synthesis of compounds with desired properties.

Overview of 7-Chloro-4-fluoroindoline as a Pivotal Chemical Entity for Investigating Structure-Reactivity Relationships

This compound serves as a compelling case study for understanding the impact of dual halogenation on a heterocyclic scaffold. The specific placement of a chlorine atom at the 7-position and a fluorine atom at the 4-position creates a unique electronic and steric environment within the molecule. This substitution pattern is not arbitrary; it is a deliberate design choice aimed at exploring and exploiting the combined effects of these two different halogens.

The presence of both chlorine and fluorine allows for the investigation of nuanced structure-reactivity relationships. For instance, the electron-withdrawing nature of both halogens can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atom, thereby affecting the course of N-functionalization reactions. researchgate.net Furthermore, the distinct electronic properties of the aromatic ring can alter its susceptibility to electrophilic aromatic substitution. smolecule.com

By studying the chemical behavior of this compound, researchers can gain valuable insights into how to strategically employ halogenation to fine-tune the properties of heterocyclic compounds for various applications.

Contextualization within Broader Research on Halogenated Heterocycles

The study of this compound is situated within a much broader and highly active area of research focused on halogenated heterocyclic compounds. researchgate.netresearchgate.netdur.ac.uk Heterocyclic structures are estimated to be present in over 70% of all pharmaceutical products, and the incorporation of halogens is a common strategy for optimizing their therapeutic potential. dur.ac.uk

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7ClFN |

|---|---|

Molekulargewicht |

171.60 g/mol |

IUPAC-Name |

7-chloro-4-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7ClFN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,11H,3-4H2 |

InChI-Schlüssel |

CTSGKGLNOMXRGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C(C=CC(=C21)F)Cl |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 7 Chloro 4 Fluoroindoline

Retrosynthetic Dissection and Key Precursors for Indoline (B122111) Constructionairitilibrary.comamazonaws.com

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For 7-chloro-4-fluoroindoline, the primary disconnection points are the bonds forming the heterocyclic ring. A logical approach involves breaking the C2-N1 bond, which simplifies the structure back to a substituted aniline (B41778) precursor. This strategy identifies halogenated anilines as crucial starting materials for building the indoline core.

Accessing Halogenated Anilines as Starting Materials (e.g., 3-chloro-4-fluoroaniline)sigmaaldrich.comchemicalbook.comgoogle.com

The most direct precursor identified through retrosynthesis is 3-chloro-4-fluoroaniline. This compound provides the correct substitution pattern on the benzene (B151609) ring required for the target molecule. A common and efficient method for its preparation involves the reduction of the corresponding nitro compound, 3-chloro-4-fluoronitrobenzene (B104753). chemicalbook.comgoogle.com This reduction can be achieved through catalytic hydrogenation.

One established method uses a Platinum on Carbon (Pt/C) catalyst in a hydrogen atmosphere. google.com This process offers high conversion rates, yield, and selectivity without the need for organic solvents, making it suitable for large-scale production. google.com Another documented synthesis involves heating 3-chloro-4-fluoronitrobenzene with reagents like erbium chloride and sodium bromide, followed by purification, to yield 3-chloro-4-fluoroaniline. chemicalbook.com

Table 1: Synthesis of 3-chloro-4-fluoroaniline

| Precursor | Reagents/Catalyst | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 3-chloro-4-fluoronitrobenzene | 1% Pt/C, H₂ | 50-100 °C, 0.1-5 MPa | >94% | >99.5% | google.com |

| 3-chloro-4-fluoronitrobenzene | Erbium chloride, Sodium bromide | 70-85 °C | 92% | Not specified | chemicalbook.com |

Cyclization Strategies for Indoline Ring Formationchim.itresearchgate.net

Once the appropriately substituted aniline is obtained, the central step in the synthesis is the formation of the five-membered indoline ring. This is typically achieved through cyclization reactions that form a key carbon-nitrogen or carbon-carbon bond.

Intramolecular Cyclization Approaches (e.g., C-N bond formation)nih.govntu.edu.sg

Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. In the context of indoline synthesis, this often involves an aniline derivative with a suitable leaving group on a two-carbon side chain attached to the nitrogen atom. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the C-N bond and close the ring.

While specific examples for this compound are proprietary, the general principle can be illustrated by the cyclization of N-(2-haloethyl)aniline derivatives. Transition-metal-free conditions, often employing a strong base like potassium tert-butoxide (t-BuOK) in a solvent such as dimethylformamide (DMF), can facilitate this key C-N bond formation. nih.govacs.org This approach is particularly advantageous for preparing halogenated indoles and indolines as it avoids side reactions like dehalogenation that can occur with some metal catalysts. acs.org Visible-light-induced photoredox catalysis has also emerged as a modern alternative to traditional methods for triggering such intramolecular C-N bond formations. nih.govrsc.org

Palladium-Catalyzed Annulation and Cycloisomerizationnih.govnih.gov

Palladium-catalyzed reactions have become indispensable tools in organic synthesis for their efficiency in forming C-C and C-N bonds. One such powerful method is the annulation of haloanilines with various coupling partners to construct the indoline ring. nih.gov For instance, a general procedure involves the palladium-catalyzed reaction of a substituted haloaniline with norbornadiene, which serves as an acetylene (B1199291) equivalent. nih.gov This process yields functionalized indolines in good to excellent yields. nih.gov

The Catellani reaction, which utilizes cooperative palladium and norbornene catalysis, is another effective strategy for synthesizing indolines from aryl halides. nih.gov These methods tolerate a wide range of functional groups, allowing for the construction of complex and polysubstituted indoline scaffolds.

Table 2: Examples of Palladium-Catalyzed Indoline Synthesis

| Strategy | Catalyst System | Key Reactants | General Yields | Reference |

|---|---|---|---|---|

| Annulation | Palladium / Norbornadiene | Haloaniline, Norbornadiene | 51-98% | nih.gov |

| Annulation | [Pd(tBu₃P)₂] / K₃PO₄ | 2-Chloroaniline, Ketone | High | organic-chemistry.org |

| C-H Activation | Palladium / Diaziridinone | N-alkyl-2-alkylaniline | Good | nih.gov |

Regioselective Halogenation Post-Indoline Formation

An alternative synthetic approach involves forming a 4-fluoroindoline (B1316176) core first, followed by the selective introduction of the chlorine atom at the C7 position. This strategy hinges on the ability to control the regioselectivity of the halogenation reaction on the pre-formed indoline ring. Directing groups are often employed to achieve such site-selectivity.

Selective Chlorination Protocols (e.g., Cu-mediated C-2 chlorination, Rh-catalyzed C7 halogenation)rsc.orgresearchgate.netdntb.gov.uarsc.org

Modern catalysis offers sophisticated methods for the direct C-H functionalization of heterocyclic compounds. For indolines, rhodium and copper catalysts have proven particularly effective in directing halogenation to specific positions.

An efficient rhodium-catalyzed method has been developed for the selective C7 halogenation of indolines. researchgate.netdntb.gov.uaresearchgate.net This strategy utilizes a removable directing group, such as an N-pyrimidyl group, attached to the indoline nitrogen. The directing group coordinates to the rhodium catalyst, delivering it to the adjacent C7 C-H bond for activation and subsequent reaction with a chlorine source like N-chlorosuccinimide (NCS). researchgate.netdntb.gov.ua This method exhibits broad substrate scope and excellent regioselectivity for the C7 position. researchgate.netresearchgate.net

Copper-mediated protocols have also been established for the regioselective chlorination of the indole (B1671886) nucleus, although they typically target the C2 position. rsc.orgrsc.orgnih.gov These reactions also employ a directing group strategy, using copper(II) chloride or other chlorine sources. rsc.orgnih.gov While C2 chlorination does not directly yield the desired 7-chloro product, it demonstrates the power of transition-metal catalysis in controlling regioselectivity on the indoline core. rsc.orgrsc.org

Table 3: Regioselective Halogenation Protocols for Indoline/Indole Scaffolds

| Position | Catalyst | Directing Group | Chlorine Source | Key Features | Reference |

|---|---|---|---|---|---|

| C7 | Rhodium(III) | N-Pyrimidyl | N-Chlorosuccinimide (NCS) | Excellent regioselectivity, broad scope | researchgate.netdntb.gov.uaresearchgate.net |

| C2 | Copper(II) | N-Pyrimidyl | Copper(II) Chloride (CuCl₂) | Excellent regioselectivity for C2 | rsc.orgresearchgate.net |

| C2 | Copper(II) | N-Pyrimidyl | p-Toluenesulfonyl chloride (TsCl) | Good functional group tolerance | rsc.orgnih.gov |

Selective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic or heteroaromatic ring is a critical step in the synthesis of many active pharmaceutical ingredients, often modulating the molecule's electronic and pharmacokinetic properties. rsc.org For the synthesis of this compound, achieving regioselective fluorination at the C-4 position is a primary challenge. Late-stage fluorination strategies are particularly valuable as they allow for the introduction of fluorine on complex molecules that already possess other functional groups. rsc.org

Electrophilic fluorinating reagents are commonly employed for this purpose. Reagents such as Selectfluor (F-TEDA-BF4) are widely used for the fluorination of electron-rich aromatic systems, including indole derivatives. acs.org The reaction mechanism typically involves the direct attack of the aromatic ring on the electrophilic fluorine source. The regioselectivity of the fluorination is governed by the electronic properties of the existing substituents on the indoline ring. In a 7-chloroindoline (B45376) precursor, the directing effects of the chloro group and the amino moiety of the indoline ring must be carefully considered to favor substitution at the C-4 position.

Table 1: Comparison of Fluorinating Reagents

| Reagent Name | Type | Key Characteristics |

| Selectfluor | Electrophilic | High reactivity, commercially available, often provides good regioselectivity with electron-rich substrates. acs.org |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Another common electrophilic source, used for fluorinating a wide range of substrates. |

| Cesium Fluoride (CsF) | Nucleophilic | Used in nucleophilic aromatic substitution (SNAr) reactions, typically requiring an activated precursor (e.g., with a nitro leaving group). |

Modern Synthetic Techniques for Efficiency and Scalability

Modern synthetic chemistry increasingly relies on technologies that improve reaction efficiency, safety, and scalability, moving away from traditional batch processing. scielo.brnih.gov For the multi-step synthesis of a molecule like this compound, techniques such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages. scielo.br These methods can dramatically reduce reaction times, improve yields, and allow for safer handling of hazardous reagents. nih.gov

Table 2: Microwave-Assisted vs. Conventional Heating for a Model Indole Synthesis

| Method | Temperature (°C) | Time | Yield (%) |

| Microwave Irradiation | 160 | 10 min | 74 |

| Conventional Oil Bath | 160 | 8 h | 65 |

Data based on a representative heterocyclic synthesis. organic-chemistry.org

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and yield. scielo.br A key advantage of flow chemistry is enhanced safety, as small volumes of reactants are mixed at any given time, which is particularly beneficial when dealing with hazardous reagents or highly exothermic reactions that might be involved in the synthesis of halogenated indolines. nih.govscitube.io

The multi-step synthesis of this compound could be designed as a "telescoped" flow process, where the crude output of one reactor is fed directly into the next, eliminating the need for isolation and purification of intermediates. nih.gov This approach significantly reduces waste and manufacturing time. For instance, a flow process could be designed for the initial formation of the indoline ring, followed by sequential reactors for the regioselective chlorination and fluorination steps, making the entire synthesis more scalable and efficient. scielo.brresearchgate.net

Protecting Group Strategies and Deprotection in this compound Synthesis

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgwikipedia.org In the synthesis of this compound, the secondary amine of the indoline ring is a nucleophilic site that can compete in various reactions. Therefore, protection of this nitrogen is crucial before carrying out electrophilic aromatic substitution reactions like chlorination or fluorination.

Common protecting groups for amines include carbamates, such as the tert-butyloxycarbonyl (Boc) group, and sulfonamides, like the tosyl (Ts) group. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the conditions of subsequent reaction steps and the ease of its removal (deprotection) once its function is complete. researchgate.net An effective strategy employs orthogonal protecting groups, which can be removed under different conditions, allowing for selective deprotection of various functional groups within the same molecule. organic-chemistry.orgjocpr.com For example, a Boc group is readily cleaved under acidic conditions, while a tosyl group requires strong reducing agents or concentrated acid for removal. wikipedia.org After the successful installation of the chloro and fluoro substituents onto the indoline core, the nitrogen protecting group would be removed in the final step to yield the target compound.

Table 3: Common Protecting Groups for the Indoline Nitrogen

| Protecting Group | Abbreviation | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Tosyl (p-Toluenesulfonyl) | Ts | Strong reducing agents (e.g., sodium in liquid ammonia) or strong acid. wikipedia.org |

| Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

| Acetyl | Ac | Basic or acidic hydrolysis. wikipedia.org |

Chemical Reactivity and Functional Group Transformations of 7 Chloro 4 Fluoroindoline

Reactivity of the Indoline (B122111) Nitrogen Atom (N-Alkylation, N-Acylation)

The nitrogen atom in the indoline ring of 7-chloro-4-fluoroindoline is a nucleophilic center and readily participates in reactions with various electrophiles. N-alkylation and N-acylation are fundamental transformations that introduce alkyl and acyl groups, respectively, onto the nitrogen atom. These reactions are crucial for modifying the electronic and steric properties of the indoline scaffold and for building more complex molecular architectures.

N-Alkylation involves the reaction of this compound with an alkyl halide or another suitable alkylating agent in the presence of a base. The base deprotonates the indoline nitrogen, increasing its nucleophilicity and facilitating the subsequent displacement of the leaving group on the alkylating agent. The choice of base and solvent is critical for achieving high yields and can range from inorganic bases like potassium carbonate to stronger organic bases.

N-Acylation is achieved by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is typically carried out in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. N-acylation is a robust method for introducing a carbonyl functionality, which can serve as a handle for further synthetic manipulations.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl-7-chloro-4-fluoroindoline |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N) | N-Acyl-7-chloro-4-fluoroindoline |

Electrophilic Aromatic Substitution on the Halogenated Indoline Core

The benzene (B151609) ring of the this compound core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions, particularly the position of substitution, is governed by the directing effects of the substituents already present on the ring: the fused amino group (part of the indoline ring), the chlorine atom, and the fluorine atom. The amino group is a powerful activating and ortho-, para-directing group. However, in the case of indoline, the positions ortho and para to the nitrogen are C8a and C6, and C4 respectively. The chlorine and fluorine atoms are deactivating but ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of the substitution.

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration on the this compound ring will be directed by the combined influence of the activating amino group and the deactivating but ortho-, para-directing halogen substituents. The most likely positions for substitution are those activated by the amino group and not strongly deactivated by the halogens.

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring and is usually carried out with fuming sulfuric acid (H₂SO₄/SO₃). The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, the regiochemical outcome of sulfonation on this compound is determined by the directing effects of the existing substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-7-chloro-4-fluoroindoline |

| Sulfonation | H₂SO₄, SO₃ | This compound-sulfonic acid |

Nucleophilic Substitution Reactions Involving Halogen Atoms

The chlorine and fluorine atoms on the this compound ring can potentially be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of these reactions depend on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the C-Cl and C-F bonds. Generally, in SNAr reactions, the rate of substitution is influenced by the electron-withdrawing ability of the substituents on the ring and the stability of the intermediate Meisenheimer complex. While fluorine is more electronegative, the C-Cl bond is typically more labile in nucleophilic aromatic substitution reactions that are not strongly activated by electron-withdrawing groups ortho or para to the halogen. Therefore, it is generally expected that the chlorine atom at the 7-position would be more susceptible to substitution by common nucleophiles compared to the fluorine atom at the 4-position under typical SNAr conditions.

| Halogen | Position | Expected Relative Reactivity in SNAr |

| Chlorine | 7 | More reactive |

| Fluorine | 4 | Less reactive |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the halogen atoms on this compound provide handles for such transformations. The differential reactivity of the C-Cl and C-F bonds can often be exploited to achieve selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl >> F. This trend suggests that the chlorine atom at the 7-position will be significantly more reactive than the fluorine atom at the 4-position, allowing for selective coupling at the C7 position while leaving the C4-F bond intact.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. This reaction is widely used to form biaryl linkages. For this compound, selective Suzuki-Miyaura coupling is expected to occur at the C7-Cl bond, reacting with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 7-aryl-4-fluoroindoline.

| Reactants | Catalyst System | Product |

| This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 7-Aryl-4-fluoroindoline |

Heck and Sonogashira Reactions for Olefination and Alkynylation

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an organic halide with an alkene. Selective olefination of this compound at the C7 position can be achieved by reacting it with an alkene in the presence of a palladium catalyst and a base.

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to substituted alkynes. Similar to the Suzuki-Miyaura and Heck reactions, the Sonogashira coupling of this compound is expected to proceed selectively at the more reactive C7-Cl bond, affording a 7-alkynyl-4-fluoroindoline.

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck Reaction | Alkene | Pd catalyst, Base | 7-Alkenyl-4-fluoroindoline |

| Sonogashira Reaction | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-4-fluoroindoline |

Derivatization Strategies and Analogue Synthesis Based on 7 Chloro 4 Fluoroindoline Scaffold

Design Principles for Scaffold Modification

The modification of the 7-chloro-4-fluoroindoline scaffold is a strategic process rooted in established medicinal chemistry principles. The primary goal is to design analogues with improved biological activity and drug-like properties. Key design considerations include altering steric bulk, electronic properties, and hydrogen bonding capabilities to optimize interactions with a specific biological target.

Core design principles for modifying this scaffold include:

Isosteric and Bioisosteric Replacements: Functional groups on the indoline (B122111) ring or its substituents can be replaced with other groups that have similar physical or chemical properties. For example, the fluorine atom could be replaced with other halogens or a trifluoromethyl group to modulate electronic effects and lipophilicity. This approach aims to improve target binding or pharmacokinetic profiles while retaining the core activity.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, modifications can be designed to enhance binding affinity. This involves introducing functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with amino acid residues in the target's active site.

Privileged Scaffolds: The indoline nucleus, as part of the broader quinoline (B57606) family, is considered a "privileged structure" in medicinal chemistry, known to bind to multiple receptor types. durham.ac.uk Modifications often involve attaching other known pharmacologically active moieties to this core, a strategy known as molecular hybridization, to create hybrid compounds with potentially synergistic or novel activities. nih.gov For instance, incorporating moieties like morpholine (B109124) or pyrazoline can introduce new biological properties. nih.govmdpi.com

Generation of Diverse Chemical Libraries for Research Screening

To efficiently explore the therapeutic potential of the this compound scaffold, diverse chemical libraries are generated for high-throughput screening (HTS). openaccessjournals.com A chemical library is a systematically curated collection of diverse small molecules that enables the rapid testing of thousands of compounds against biological targets to identify "hits" or "leads". openaccessjournals.comvipergen.com The design of these libraries is crucial for covering a wide range of chemical space and increasing the probability of discovering novel bioactive compounds. nih.gov

Strategies for generating libraries from the this compound scaffold include:

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules. openaccessjournals.com Starting with the this compound core, a variety of building blocks (e.g., amines, carboxylic acids, aldehydes) can be systematically combined at reactive sites on the scaffold. This parallel synthesis approach can generate thousands of compounds for screening.

Diversity-Oriented Synthesis (DOS): Unlike traditional combinatorial chemistry which focuses on a single core scaffold, DOS aims to create libraries with high structural diversity, populating a broader region of chemical space. openaccessjournals.com This might involve multi-step reaction sequences that transform the initial indoline scaffold into a variety of different heterocyclic systems.

Scaffold Hopping: This involves making significant modifications to the core scaffold itself while aiming to retain the key pharmacophoric features responsible for biological activity. This can lead to the discovery of novel intellectual property and compounds with improved properties.

A practical example of library generation can be seen in the synthesis of functionalized quinolines, where mixed lithium-magnesium intermediates are reacted with a wide range of different electrophiles to produce a library of derivatives. durham.ac.uk This same principle can be applied to the this compound core to generate a corresponding library for screening purposes.

Introduction of Complex Side Chains and Heterocyclic Moieties

A key strategy for optimizing the biological activity of the this compound scaffold is the introduction of complex side chains and various heterocyclic systems. These additions can profoundly influence the molecule's interaction with its biological target, as well as its solubility, metabolic stability, and other pharmacokinetic properties.

Introduction of Complex Side Chains: Functionalization often targets the nitrogen atom of the indoline ring. For example, N-alkylation or N-acylation can be performed to introduce a variety of side chains. These chains can be linear, branched, or contain other functional groups like amides, esters, or ethers. The synthesis of heteroaryl derivatives of 7-chloro-4-aminoquinoline has shown that the presence of a spacer, such as a methylenic group between the core and an attached ring, can strongly influence antiplasmodial activity. researchgate.net

Synthesis of Pyrazoline Hybrids: One approach involves a multi-step synthesis starting with a precursor like 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one. researchgate.net This intermediate can then undergo a Claisen-Schmidt condensation to form a chalcone, which is subsequently cyclized with a hydrazine (B178648) derivative to yield a pyrazoline ring system attached to the core scaffold. nih.gov This strategy creates hybrid molecules combining the pharmacophores of both the quinoline and pyrazoline moieties. nih.gov

Synthesis of Morpholine Derivatives: The chlorine atom at the 7-position or another suitable leaving group on the scaffold can be displaced by a nucleophile like morpholine. For example, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was synthesized from 4,7-dichloroquinoline (B193633) via a sequence involving oxidation, amidation, and finally, nucleophilic aromatic substitution (SNAr) with morpholine. mdpi.comresearchgate.net

These synthetic strategies enable the creation of a wide array of complex derivatives, each with unique structural features designed to probe for enhanced biological activity.

Structure-Activity Relationship (SAR) Studies in Scaffold Optimization (Pre-clinical Focus)

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of lead compounds in preclinical drug discovery. researcher.life SAR analysis involves systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. researcher.liferesearchgate.net For derivatives of the this compound scaffold, SAR studies would focus on how substitutions at the chloro, fluoro, and nitrogen positions, as well as on the aromatic ring, influence potency and selectivity against a given biological target.

A relevant example can be drawn from SAR studies on the closely related 7-chloro-4-(phenylselanyl) quinoline scaffold, which was investigated for antinociceptive and anti-inflammatory effects. nih.gov Researchers synthesized a series of analogues by introducing different substituents onto the phenylselanyl moiety and evaluated their biological activities in mouse models. The findings suggest that the insertion of different substituents significantly alters the efficacy of the parent compound. nih.gov

The table below summarizes the key findings from this SAR study, illustrating the principles that would be applied to optimize a this compound lead compound.

| Compound | Substituent on Phenyl Ring | Key SAR Finding | Reference |

| 4-PSQ | None (Parent Compound) | Exhibited baseline antinociceptive and anti-inflammatory properties. | nih.gov |

| Analog a | -F (4-fluoro) | Maintained antinociceptive effects in chemical and thermal models. | nih.gov |

| Analog b | -CF3 (3-trifluoromethyl) | Maintained antinociceptive effects in chemical and thermal models. | nih.gov |

| Analog c | -Bis-CF3 (3,5-bis(trifluoromethyl)) | Showed low gastrointestinal absorption and lacked blood-brain barrier penetration in silico, suggesting a peripheral mechanism of action. | nih.gov |

| Analog d | -CH3 (2,4,6-trimethyl) | Was not effective in the hot plate (thermal nociception) test, indicating a loss of central antinociceptive activity. | nih.gov |

| Analog e | -OOH (seleninic acid) | Lacked central antinociceptive effect and was predicted to not cross the blood-brain barrier. | nih.gov |

Table 1: Summary of Structure-Activity Relationship findings for analogues of 7-chloro-4-(phenylselanyl) quinoline.

These preclinical studies demonstrate that even minor modifications, such as the addition of a fluorine or trifluoromethyl group, can significantly impact a compound's pharmacokinetic properties (e.g., blood-brain barrier penetration) and its resulting biological activity profile. nih.gov Similarly, SAR studies on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus revealed that the nature and position of substituents on an attached pyrazoline ring were critical for cytostatic activity against cancer cell lines. nih.gov This systematic approach of synthesis and biological evaluation is essential for rationally designing and optimizing derivatives of the this compound scaffold into potential clinical candidates. researcher.life

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Chloro 4 Fluoroindoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the molecular formula of 7-Chloro-4-fluoroindoline. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This high precision allows for the differentiation between ions with the same nominal mass but different elemental compositions.

In the analysis of organic molecules, techniques like electrospray ionization (ESI) are often coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. For this compound, with a molecular formula of C₈H₇ClFN, the expected monoisotopic mass can be calculated with high precision. HRMS analysis would yield an experimental m/z value that closely matches this theoretical mass, thereby confirming the elemental composition. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in the confirmation of the molecular formula. This technique is crucial for verifying the identity of newly synthesized derivatives and for ensuring the purity of the compound. researchgate.net

| Technique | Application for this compound | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm elemental composition. | Experimental m/z value consistent with the calculated exact mass of C₈H₇ClFN, confirming the molecular formula. |

| Isotope Pattern Analysis | Observation of the isotopic distribution of chlorine. | Characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes, corroborating the presence of a chlorine atom. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structural framework of this compound and its derivatives in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the indoline (B122111) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. msu.edu The coupling patterns (splitting of signals) arise from spin-spin interactions between neighboring non-equivalent protons, providing valuable information about their relative positions. For instance, the protons on the indoline ring would likely appear as multiplets due to coupling with each other.

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons directly attached to the electronegative chlorine and fluorine atoms would be expected to resonate at significantly different chemical shifts compared to the other carbon atoms in the molecule. docbrown.info Decoupled ¹³C NMR spectra, where the coupling between carbon and proton nuclei is removed, provide a simplified spectrum showing a single peak for each unique carbon.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |

| ¹H | Aromatic region (approx. 6.5-8.0 ppm), Aliphatic region for indoline protons (approx. 3.0-4.0 ppm) | Number of protons, their chemical environment, and neighboring protons (connectivity). |

| ¹³C | Aromatic region (approx. 110-160 ppm), Aliphatic region for indoline carbons (approx. 30-60 ppm) | Number of unique carbon atoms and their electronic environment. |

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. wikipedia.org Since ¹⁹F is a 100% naturally abundant nucleus with a spin of ½, it provides sharp and well-resolved signals. The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it highly sensitive to subtle changes in the fluorine's electronic environment. ucsb.educolorado.edu For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring ¹H or ¹³C nuclei can be observed, providing additional structural information.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, helping to trace out the connectivity of the proton network within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amine group in the indoline ring. libretexts.org

C-H stretches: Absorptions for aromatic and aliphatic C-H bonds, typically in the range of 2850-3100 cm⁻¹. libretexts.org

C=C stretches: Peaks in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring. vscht.cz

C-N stretch: An absorption in the 1000-1350 cm⁻¹ range.

C-F and C-Cl stretches: These will appear in the fingerprint region (below 1500 cm⁻¹), typically in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. lumenlearning.com

Raman spectroscopy is a complementary vibrational spectroscopy technique. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is that it is often better for detecting vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide additional information about the vibrations of the carbon-carbon bonds in the aromatic ring and the C-Cl bond.

| Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Functional Group |

| N-H stretch | 3300-3500 | Amine (indoline) |

| Aromatic C-H stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H stretch | 2850-3000 | Indoline Ring |

| C=C stretch | 1400-1600 | Aromatic Ring |

| C-F stretch | 1000-1400 | Fluoroaromatic |

| C-Cl stretch | 600-800 | Chloroaromatic |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high accuracy.

For this compound, a successful X-ray crystal structure analysis would provide:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the geometry of the molecule.

Precise bond lengths and bond angles: This data is valuable for understanding the bonding within the molecule and the effects of the substituents.

Detailed conformational information: It would reveal the puckering of the indoline ring and the relative orientation of the substituents.

Information about intermolecular interactions: The crystal packing reveals how the molecules interact with each other in the solid state, such as through hydrogen bonding or π-stacking interactions.

While obtaining suitable crystals for X-ray diffraction can be a challenge, the detailed and definitive structural information it provides is invaluable for a complete understanding of the molecule's properties. mdpi.com

Computational Chemistry and Theoretical Investigations of 7 Chloro 4 Fluoroindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering insights into the molecule's stability, reactivity, and potential interaction sites. ias.ac.in For molecules like 7-Chloro-4-fluoroindoline, these calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to optimize the molecular geometry and compute electronic parameters. rjptonline.orgdergipark.org.tr

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ias.ac.in

Global Reactivity Descriptors: From the FMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ias.ac.innih.gov These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting reactivity. core.ac.uk

Chemical Hardness (η): Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. ias.ac.in

Electronic Chemical Potential (μ): Describes the tendency of electrons to escape from the system. ias.ac.in

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ias.ac.in

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack). rjptonline.org For this compound, the MEP would likely show negative potential around the electronegative fluorine and chlorine atoms and the nitrogen atom of the indoline (B122111) ring, highlighting these as potential sites for interaction.

| Parameter | Symbol | Formula | Significance | Typical Calculated Values for Related Scaffolds (eV) |

| HOMO Energy | EHOMO | - | Electron-donating ability | -5.4 to -8.2 core.ac.uk |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -0.9 to -1.4 core.ac.uk |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability, reactivity | 4.4 to 6.8 core.ac.uk |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to deformation | - |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency | - |

| Electrophilicity Index | ω | μ² / (2η) | Electron-accepting capacity | - |

Molecular Docking and Dynamics Simulations in Scaffold-Based Research

The indoline scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. researchgate.net Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for exploring how derivatives of this compound could function as inhibitors for various biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It involves placing the ligand (e.g., a this compound derivative) into the active site of a receptor and calculating a docking score, which estimates the binding affinity. nih.gov For instance, indoline derivatives have been investigated as potential antibacterial agents by docking them into the active site of enzymes like DNA gyrase B. nih.gov Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket, which are crucial for stabilizing the complex. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time. nih.gov These simulations model the movement of atoms and molecules, providing insights into the conformational changes and the persistence of key interactions identified in docking. jchemlett.comnih.gov A stable complex, characterized by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, suggests a strong and lasting interaction, making the compound a more promising drug candidate. nih.gov For example, MD simulations have been used to confirm the stability of halogenated inhibitors bound to enzymes like cathepsin L, demonstrating the importance of halogen bonding in ligand affinity. nih.gov

| Target Protein | Scaffold Type | Docking Score (kcal/mol) | Key Interacting Residues | Research Focus |

| DDX3 Helicase (PDB: 2I4I) | 7-azaindole (B17877) derivative | -7.99 | Tyr200, Arg202 | Anticancer nih.gov |

| DNA Gyrase B | Indoline derivative | -9.02 | (Not specified) | Antibacterial nih.gov |

| c-Src Tyrosine Kinase (PDB: 3G6H) | 7-chloro-4-aminoquinoline-benzimidazole | -119.99 (Energy) | Glu310, Asp404 | Anticancer nih.gov |

| Shikimate Kinase (PDB: 2IYZ) | 7-chloroquinoline (B30040) derivative | (Not specified) | (Not specified) | Antitubercular researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby guiding the design of more effective molecules. brieflands.com

For scaffolds related to this compound, such as 7-chloro-4-aminoquinolines, QSAR studies have been performed to understand their antimalarial and anti-tuberculosis activities. nih.govasianpubs.orgresearchgate.net These studies typically involve calculating a range of molecular descriptors:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molar refractivity, MR).

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., the partition coefficient, log P). asianpubs.org

Using statistical methods like multiple linear regression (MLR), a QSAR model is built that correlates these descriptors with the observed biological activity (e.g., pIC50). jchemlett.combrieflands.com The resulting equation allows researchers to see which properties are most important for activity. For example, a positive coefficient for log P would suggest that increasing hydrophobicity enhances biological activity. youtube.com These models are validated internally (e.g., using leave-one-out cross-validation, q²) and externally to ensure their predictive power. researchgate.netnih.gov

| Study Focus | Scaffold | Key Descriptor Types | Statistical Method | Model Validation (Example) |

| Antimalarial Activity | 7-chloro-4-aminoquinolines | Steric, Hydrophobic, Electronic | Multiple Linear Regression (MLR) | q² = 0.8349, pred_r² = 0.7258 researchgate.net |

| Anti-Tuberculosis Activity | 7-chloro-4-aminoquinolines | Hologram QSAR (HQSAR) | HQSAR | - |

| Factor Xa Inhibition | 3-amidinobenzyl-1H-indole-2-carboxamides | Steric, Electrostatic, Hydrophobic | CoMFA, CoMSIA | High correlation coefficients reported nih.gov |

| LSD1 Inhibition | Tetrahydroquinoline derivatives | Steric, Electrostatic | CoMFA, CoMSIA | q² = 0.778, R²pred = 0.709 mdpi.com |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules. These theoretical predictions serve as a valuable tool for confirming the structure and understanding the vibrational modes of newly synthesized compounds like this compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr The calculated vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental spectra. dergipark.org.tr This allows for the precise assignment of vibrational modes to specific functional groups and bond movements within the molecule. Such analysis has been successfully applied to related compounds like 4-hydroxy-3-cyano-7-chloro-quinoline. dergipark.org.tr

NMR Spectroscopy: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. prensipjournals.com Comparing the calculated chemical shifts with experimental data helps in the complete structural elucidation of the molecule.

Conformational Analysis: Understanding the three-dimensional structure of a molecule is essential. Computational methods can determine the most stable conformation by calculating the energies of different spatial arrangements. For heterocyclic systems like indoline, this involves determining the puckering of the non-aromatic ring. mdpi.com X-ray crystallography of related compounds, such as 7-chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline, provides experimental data on bond lengths, bond angles, and torsion angles that can be used to validate and refine computational models. nih.govresearchgate.net For instance, in a related quinoline (B57606) derivative, the piperazinyl ring was found to adopt a stable chair conformation. mdpi.com

| Computational Method | Property Predicted | Application in Structural Analysis | Example from Related Compounds |

| DFT (e.g., B3LYP/6-311G(d,p)) | Vibrational Frequencies (IR/Raman) | Assignment of spectral bands to molecular motions | Good agreement between scaled theoretical and experimental frequencies for 4-hydroxy-3-cyano-7-chloro-quinoline dergipark.org.tr |

| DFT with GIAO | NMR Chemical Shifts (¹H, ¹³C) | Confirmation of molecular structure and assignment of resonances | Calculated shifts for 2-chloro-1-fluoro-4-nitrobenzene align well with experimental data prensipjournals.com |

| DFT / X-ray Crystallography | Conformational Analysis (Bond lengths, angles, dihedrals) | Determination of the most stable 3D structure and molecular geometry | Analysis of quinoline and piperazinyl ring conformations in 7-chloro-4-(4-methyl-1-piperazinyl)quinoline mdpi.com |

Strategic Applications of 7 Chloro 4 Fluoroindoline in Pre Clinical Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Lead Discovery and Optimization

The indoline (B122111) framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets with high affinity. researchgate.netnih.gov This versatility makes it an excellent starting point for the design of compound libraries aimed at discovering new drug leads. nih.gov The presence of both a benzene (B151609) ring and a non-planar heterocyclic ring allows for diverse interactions with protein targets, including hydrophobic and hydrogen bonding interactions. nih.gov

The incorporation of chlorine and fluorine atoms onto the indoline core, as seen in 7-Chloro-4-fluoroindoline, further enhances its utility in lead discovery and optimization. Halogenation can significantly alter a molecule's properties in several ways beneficial for drug development: nih.gov

Modulation of Physicochemical Properties : Fluorine, being highly electronegative, can lower the pKa of nearby functional groups and improve metabolic stability by blocking sites susceptible to oxidation. elsevierpure.com Both chlorine and fluorine can increase lipophilicity, which can enhance membrane permeability and bioavailability. nih.gov

Enhanced Binding Interactions : Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding pocket, thereby improving ligand affinity and selectivity. nih.gov

Vectorial Exploration of Chemical Space : Starting with a di-halogenated scaffold like this compound, medicinal chemists can systematically replace the halogen atoms with other functional groups to explore the structure-activity relationship (SAR) and optimize the lead compound's potency and selectivity. nih.govacs.org

The use of fluorinated scaffolds is a reliable strategy in the development of new therapeutic agents, with fluorine being present in approximately 25% of approved drugs. elsevierpure.com The indole (B1671886) scaffold itself is a key component in numerous marketed drugs for a wide range of diseases, underscoring its therapeutic relevance. nih.govnih.gov

Table 1: Impact of Halogenation on Drug Properties

| Property Affected | Influence of Fluorine | Influence of Chlorine | Reference |

| Metabolic Stability | Often increases by blocking metabolic sites | Can increase stability | elsevierpure.com |

| Lipophilicity | Increases | Increases | nih.gov |

| Binding Affinity | Can improve through halogen bonding | Can improve through halogen bonding | nih.gov |

| Acidity/Basicity (pKa) | Can lower the pKa of nearby amines | Less impact than fluorine | elsevierpure.com |

| Bioavailability | Can enhance absorption and distribution | Can enhance absorption and distribution | nih.govelsevierpure.com |

Application as a Building Block for Complex Fluorinated Organic Molecules

This compound is not only a scaffold for direct biological testing but also a crucial intermediate or building block for the synthesis of more complex, often polycyclic, fluorinated molecules. iaea.orgresearchgate.net The presence of two distinct halogen atoms at specific positions, along with the reactive nitrogen atom and aromatic ring, provides multiple handles for synthetic transformations.

Chemists can selectively functionalize different positions of the this compound molecule to construct intricate molecular architectures. For instance, the nitrogen atom can be alkylated or acylated, while the halogen atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The synthesis of complex organic molecules often relies on a carefully planned sequence of such reactions to build up molecular complexity step-by-step. mdpi.com

The incorporation of fluorine into complex molecules is a major focus in modern organic synthesis due to the unique properties it imparts. elsevierpure.com Using a pre-fluorinated building block like this compound circumvents the often harsh and challenging conditions required for late-stage fluorination. mdpi.com This approach allows for the efficient creation of novel fluorinated compounds that might otherwise be difficult to access, opening doors to new chemical entities with potential applications in pharmaceuticals and materials science. researchgate.net

Use in Materials Science Research (e.g., Precursors for Conductive Polymers, Liquid Crystals)

The unique electronic and structural properties of indole and indoline derivatives make them attractive candidates for applications in materials science. While direct research on this compound in this context is limited, related structures have shown promise.

Indole-containing compounds have been investigated for their potential in creating organic electronic materials. The electron-rich nature of the indole ring system can facilitate charge transport, a key property for conductive polymers. The synthesis of polymers incorporating such heterocyclic units can lead to materials with interesting optical and electronic properties.

More specifically, indoline derivatives have been successfully incorporated into liquid crystal structures. researchgate.net Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are fundamental to modern display technologies. The rigid, anisotropic shape of molecules containing the indoline scaffold can promote the formation of mesophases (the liquid crystalline state). By attaching long alkyl chains or other mesogenic (liquid crystal-forming) units to the indoline core, researchers have synthesized new liquid crystalline compounds. researchgate.net The presence of polar groups, such as carbon-fluorine and carbon-chlorine bonds, can influence the dielectric anisotropy and other physical properties of the resulting liquid crystal material, which are critical for device performance.

Development of Chemical Probes and Tool Compounds for Biological Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or an RNA molecule, allowing researchers to study its function in a cellular or organismal context. mskcc.orgnih.gov The development of high-quality chemical probes is crucial for target validation in the early stages of drug discovery. youtube.com

This compound serves as an excellent starting scaffold for the synthesis of such probes. Its structure can be systematically modified to create a library of derivatives that can be screened for activity against a target of interest. Key characteristics of a good chemical probe include high potency, selectivity for its intended target over other related proteins, and cell permeability. youtube.com

For example, a derivative of this compound could be functionalized with a reactive group to create a covalent probe that permanently binds to its target, or it could be tagged with a fluorescent dye or a biotin (B1667282) label. mskcc.org These tagged probes are invaluable "tool compounds" for a variety of biological experiments:

Fluorescent probes can be used to visualize the location of a target protein within a cell using microscopy.

Biotinylated probes can be used to isolate a target protein and its binding partners from cell lysates for identification by mass spectrometry.

The development of probes from scaffolds like halogenated indolines enables the investigation of complex biological pathways and helps to identify and validate new targets for therapeutic intervention. nih.govnih.gov

Investigation of Antivirulence Properties in Chemical Biology Contexts

A growing strategy to combat bacterial infections, particularly those caused by antibiotic-resistant strains, is to target bacterial virulence rather than viability. vliz.be Antivirulence therapies aim to disarm pathogens by inhibiting their ability to produce toxins, form biofilms, or communicate via quorum sensing (QS), thereby making them more susceptible to the host's immune system. nih.govfrontiersin.org

Indole and its halogenated derivatives have emerged as promising antivirulence agents. nih.govnih.gov Studies have shown that various fluoro- and chloro-substituted indoles can significantly interfere with virulence mechanisms in a range of pathogenic bacteria. For instance, 7-fluoroindole (B1333265) (7FI) has been identified as a potent inhibitor of biofilm formation and the production of several quorum-sensing regulated virulence factors in Pseudomonas aeruginosa. nih.govoup.com Similarly, 4-chloroindole (B13527) and 7-chloroindole (B1661978) have demonstrated the ability to inhibit biofilm formation and other virulence factors in Vibrio parahaemolyticus. nih.gov

These compounds often act by interfering with bacterial signaling pathways without being bactericidal, which may exert less selective pressure for the development of resistance compared to traditional antibiotics. vliz.be this compound, combining both chloro and fluoro substituents, represents a logical scaffold for the design and investigation of new antivirulence compounds.

Table 2: Antivirulence Activity of Halogenated Indoles against Pathogenic Bacteria

| Compound | Pathogen | Virulence Factor Inhibited | Reference |

| 7-Fluoroindole | Pseudomonas aeruginosa | Biofilm formation, Quorum sensing, Hemolysis, Protease activity | nih.govoup.com |

| 4-Chloroindole | Vibrio parahaemolyticus | Biofilm formation, Motility, Protease activity | nih.govresearchgate.net |

| 7-Chloroindole | Vibrio parahaemolyticus | Biofilm formation, Protease activity | nih.govresearchgate.net |

| Halogenated Indoles | Vibrio campbellii | Swimming motility, Biofilm formation | vliz.benih.gov |

Patent Landscape and Intellectual Property Related to Synthetic Processes and Chemical Intermediate Applications

The patent landscape provides valuable insights into the commercial and scientific interest in a chemical compound. Patents related to this compound and structurally similar molecules often fall into two main categories: processes for their synthesis and their use as key intermediates in the preparation of final products, typically pharmaceuticals.

Numerous patents describe methods for synthesizing substituted quinolines and indoles, which are structurally related to indoline. For example, patents exist for the synthesis of 7-chloro-4-aminoquinoline derivatives and 7-chloro-4-(piperazin-1-yl)-quinoline, highlighting the industrial importance of the 7-chloroquinoline (B30040) scaffold as a building block for drugs like hydroxychloroquine (B89500) and piperaquine. google.commdpi.comjustia.com

Similarly, patents for the preparation of compounds like 6-chloro-5-fluoroindole (B46869) for use in synthesizing anticancer and weight-reducing medicines indicate that halogenated indole scaffolds are valuable intermediates. nih.gov While a specific patent for the synthesis of this compound was not prominently identified in the search, the existing intellectual property for related chloro-fluoro-anilines and their cyclization to form heterocyclic systems suggests that its synthesis would be covered under broader process patents. The novelty in this area often lies in developing more efficient, scalable, and cost-effective synthetic routes. The use of such a di-halogenated indoline as an intermediate in the synthesis of a novel active pharmaceutical ingredient would be a strong basis for a composition of matter patent on the final drug product.

Future Research Directions and Challenges in 7 Chloro 4 Fluoroindoline Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a molecule like 7-chloro-4-fluoroindoline, future research will likely focus on moving away from classical multi-step syntheses that often involve stoichiometric reagents and harsh conditions. The goal is to develop pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy.

Key areas of development include:

C-H Activation/Functionalization: Directly converting C-H bonds on a pre-formed indoline (B122111) or a suitable precursor into new functional groups is a primary goal. This avoids the need for pre-functionalized starting materials and reduces waste.

Catalytic Cyclization Methods: Exploring novel transition-metal or organocatalytic methods to construct the indoline ring from readily available starting materials would be a significant advance. acs.org Such methods often proceed with higher efficiency and lower environmental impact. acs.org

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Table 1: Comparison of Synthetic Route Metrics

| Metric | Traditional Synthesis (Illustrative) | Future Sustainable Synthesis (Goal) |

|---|---|---|

| Atom Economy | Often <50% | >75% |

| Number of Steps | 5-10 steps | 1-3 steps |

| Catalyst Type | Stoichiometric reagents | Catalytic (e.g., transition metal, enzyme) |

| Solvent Use | High volumes of chlorinated solvents | Benign solvents (water, ethanol) or solvent-free |

| Waste Generation | Significant inorganic salt waste | Minimal byproducts |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic landscape of this compound, created by the interplay of the electron-donating nitrogen and the electron-withdrawing halogens, opens avenues for exploring novel chemical reactions.

Future research could investigate:

Metal-Catalyzed Cross-Coupling: While standard cross-coupling reactions are known, exploring less common transformations, such as C-N or C-O bond formations at various positions on the indoline ring, could yield novel derivatives.

Photoredox and Electrochemical Synthesis: These methods allow for the generation of radical intermediates under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. mdpi.com For instance, electrochemical diazidation of indoles has been reported as a route to functionalized indolines. mdpi.com

Directed Metalation: Using the inherent functionality of the indoline (e.g., the N-H bond) to direct metallizing agents to specific positions would allow for precise and controlled functionalization.

Integration into Advanced Discovery Platforms (e.g., Fragment-Based Drug Discovery)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments"). nih.govopenaccessjournals.com With a molecular weight likely falling within the "Rule of Three" criteria for fragments, this compound is an ideal candidate for inclusion in FBDD libraries. nih.gov

Table 2: "Rule of Three" Compliance for a Hypothetical Fragment

| Property | "Rule of Three" Guideline | This compound (Estimated) |

|---|---|---|

| Molecular Weight | ≤ 300 Da | ~171.6 g/mol |

| cLogP | ≤ 3 | Compliant (Estimated) |

| Hydrogen Bond Donors | ≤ 3 | 1 (N-H) |

| Hydrogen Bond Acceptors | ≤ 3 | 1 (Fluorine) |

The integration of this scaffold into FBDD platforms involves:

Library Synthesis: Developing efficient synthetic routes to produce this compound and a diverse set of related analogues.

Biophysical Screening: Using techniques like Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), or X-ray crystallography to screen the fragment against various biological targets. frontiersin.org

Hit-to-Lead Optimization: Once a binding "hit" is identified, synthetic chemists can elaborate on the indoline core, growing the fragment into a more potent and selective lead compound. frontiersin.org The chlorine and fluorine atoms serve as valuable handles for medicinal chemistry optimization, influencing properties like binding affinity and metabolic stability.

Challenges in Regioselective Functionalization and Stereocontrol

A primary challenge in the chemistry of substituted indolines is achieving precise control over the position of new functional groups (regioselectivity) and their three-dimensional arrangement (stereocontrol).

Regioselectivity: The indoline ring has multiple C-H bonds that could potentially react. Without a directing group, functionalizing a specific position (e.g., C2, C3, C5, or C6) while leaving others untouched is a significant hurdle. Research into developing protecting groups or directing groups that enable site-selective reactions is crucial. nih.gov For example, strategies involving controlled metalation-group migration have been used to functionalize specific positions on the related 7-azaindole (B17877) scaffold. nih.gov

Stereocontrol: If functionalization occurs at the C2 or C3 position, a stereocenter is created. Developing asymmetric catalytic methods that can generate a single enantiomer of a desired product is a major goal in modern organic synthesis. mdpi.com This is particularly important for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities. Chiral catalysts, such as those based on copper or other transition metals, are often employed to achieve high levels of enantioselectivity in the synthesis of complex heterocyclic molecules. mdpi.com

Q & A

Q. How can researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer: Conduct forced degradation studies (e.g., 0.1M HCl, 40°C) and monitor degradation products via LC-MS. Compare activation energy (E) calculations from Arrhenius plots with computational predictions (DFT). Adjust formulation strategies (e.g., enteric coatings) if instability is confirmed .

Methodological Guidelines for Data Presentation

- Tables/Figures : Avoid redundant data in text; use tables for comparative analyses (e.g., solubility vs. solvent polarity) and figures for mechanistic schemes or crystallographic data .

- Statistical Analysis : Report confidence intervals (95% CI) and p-values for biological data; use ANOVA for multi-group comparisons .

- Ethical Compliance : Disclose synthetic hazards (e.g., toxic intermediates) and obtain ethical approvals for bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.